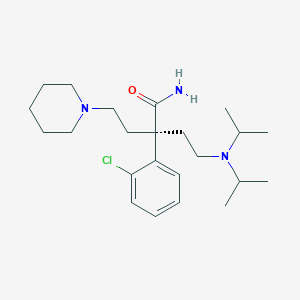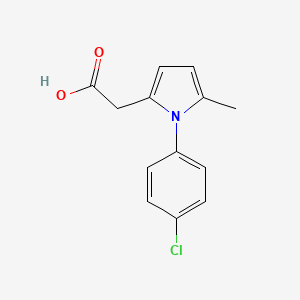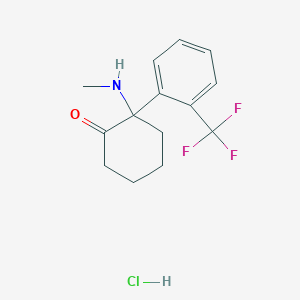
Tfmdck HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyldeschloroketamine hydrochloride is a designer drug from the arylcyclohexylamine family. It is structurally related to ketamine, a well-known dissociative anesthetic. Trifluoromethyldeschloroketamine hydrochloride has been studied for its potential hallucinogenic and sedative effects, similar to those of ketamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyldeschloroketamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzylamine.
Cyclization: This intermediate undergoes cyclization with cyclohexanone in the presence of a suitable catalyst to form the arylcyclohexylamine core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of trifluoromethyldeschloroketamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials and intermediates.
Purification: Use of techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethyldeschloroketamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the aryl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted arylcyclohexylamines.
Aplicaciones Científicas De Investigación
Trifluoromethyldeschloroketamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of arylcyclohexylamines.
Biology: Investigated for its effects on neural pathways and potential as a neuroprotective agent.
Medicine: Explored for its potential antidepressant properties.
Industry: Utilized in the development of new anesthetic agents.
Mecanismo De Acción
The mechanism of action of trifluoromethyldeschloroketamine hydrochloride involves:
NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.
Neurotransmitter Modulation: It modulates the release of neurotransmitters such as glutamate and dopamine.
Pathways Involved: The compound affects the glutamatergic and dopaminergic pathways, contributing to its psychoactive effects.
Comparación Con Compuestos Similares
Similar Compounds
Ketamine: A well-known dissociative anesthetic with similar properties.
Deschloroketamine: Lacks the trifluoromethyl group but shares the arylcyclohexylamine core.
Methoxyketamine: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyldeschloroketamine hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other arylcyclohexylamines .
Propiedades
Número CAS |
1782026-45-2 |
|---|---|
Fórmula molecular |
C14H17ClF3NO |
Peso molecular |
307.74 g/mol |
Nombre IUPAC |
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c1-18-13(9-5-4-8-12(13)19)10-6-2-3-7-11(10)14(15,16)17;/h2-3,6-7,18H,4-5,8-9H2,1H3;1H |
Clave InChI |
OMRJGQGAJQJAQV-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CCCCC1=O)C2=CC=CC=C2C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


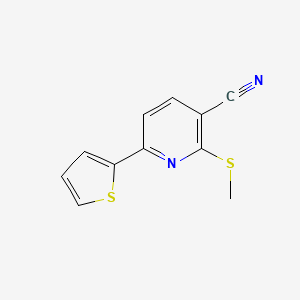
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005497.png)
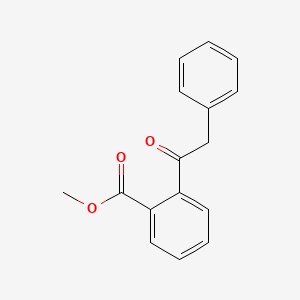

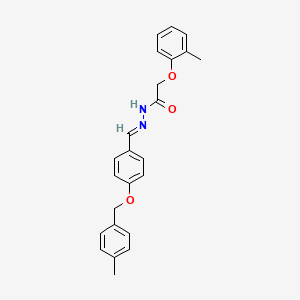
![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)

